1-Bromo-2-methylpropan-2-amine hydrobromide

Descripción general

Descripción

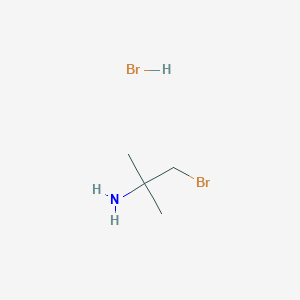

1-Bromo-2-methylpropan-2-amine hydrobromide is an organic compound with the molecular formula C₄H₁₁Br₂N. It is a brominated amine that is commonly used in various chemical reactions and research applications. The compound is typically found in a powder form and is known for its reactivity due to the presence of both bromine and amine functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-methylpropan-2-amine hydrobromide can be synthesized through the bromination of 2-methylpropan-2-amine. The reaction typically involves the use of hydrobromic acid (HBr) as a brominating agent. The process is carried out under controlled conditions to ensure the selective bromination of the amine group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-methylpropan-2-amine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used in reductive amination reactions.

Elimination Conditions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

Alcohols: Formed through nucleophilic substitution reactions.

Alkenes: Formed through elimination reactions.

Secondary and Tertiary Amines: Formed through reductive amination reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromo-2-methylpropan-2-amine hydrobromide is employed across various scientific disciplines due to its unique properties:

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex amines and other organic compounds. Its reactivity allows it to participate in substitution reactions, making it valuable for creating diverse chemical entities.

Biology

- Neuropharmacological Effects : Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have shown that halogenated amines like this compound possess antimicrobial properties. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes or interfere with metabolic pathways, indicating potential as an antimicrobial agent.

Medicine

- Drug Development : The compound is being investigated as a precursor for pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Case Studies

Several notable studies illustrate the effectiveness of this compound in research:

- Neuropharmacological Research : A study demonstrated that this compound modulates neurotransmitter systems effectively, showing promise in developing treatments for conditions such as depression and anxiety disorders .

- Antimicrobial Activity : In vitro studies indicated that this compound exhibited significant antimicrobial activity against various pathogens. Its mechanism likely involves disrupting cellular integrity, making it a candidate for further exploration in antimicrobial drug development.

- Synthesis of Novel Compounds : Researchers utilized this compound as a starting material to synthesize novel amines with enhanced pharmacological properties. The results highlighted its role as a versatile building block in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 1-bromo-2-methylpropan-2-amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the amine group to participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups attached to the central carbon atom .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-methylpropane: Similar in structure but lacks the amine group, making it less reactive in certain types of reactions.

2-Bromo-2-methylpropan-1-amine hydrobromide: Similar in structure but differs in the position of the bromine and amine groups, leading to different reactivity and applications.

Uniqueness

1-Bromo-2-methylpropan-2-amine hydrobromide is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Actividad Biológica

1-Bromo-2-methylpropan-2-amine hydrobromide (C₄H₁₁Br₂N) is a quaternary ammonium salt notable for its unique structural and chemical properties, which stem from its bromine substituents and amine group. This compound is increasingly recognized in organic chemistry and pharmacology for its potential biological activities. The following sections delve into its synthesis, biological interactions, and relevant case studies.

This compound has a molecular weight of approximately 232.94 g/mol and appears as a colorless liquid that is slightly soluble in water but miscible with organic solvents like alcohol and ether. Its structure features a bromine atom bonded to a tertiary carbon adjacent to an amine functional group, which significantly influences its reactivity and biological interactions .

Synthesis

Several methods exist for synthesizing this compound. Common approaches include:

- Electrophilic Bromination : The compound can be synthesized through the bromination of 2-methylpropan-2-amine using bromine or hydrobromic acid.

- Nucleophilic Substitution : It can also be produced via nucleophilic substitution reactions involving bromoalkanes and amines.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets. The following are key areas of interest:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. For instance, studies have shown that amines can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

2. Antimicrobial Properties

Preliminary studies suggest that halogenated amines possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the bromine atom in this compound enhances its reactivity towards microbial enzymes, potentially leading to effective antimicrobial agents .

3. Reactivity with Biological Molecules

The electrophilic nature of the bromine atom allows this compound to interact with nucleophiles in biological systems, such as proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing cellular processes such as signaling pathways and gene expression .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Propiedades

IUPAC Name |

1-bromo-2-methylpropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWNZVDRPLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552315 | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13892-97-2 | |

| Record name | NSC189809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.